[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
Description
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-14-6-2-4-8-17(14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-7-3-5-9-18(15)26-19/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUFZTJMKAHIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reactions: The benzofuran and isoxazole rings are then coupled using a suitable linker, such as a methyl group.
Esterification: The final step involves the esterification of the coupled product with o-tolyloxy acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research has indicated that isoxazole derivatives, including compounds similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate, exhibit antiviral properties. These compounds have been studied for their efficacy against various viral infections, including HIV and other RNA viruses. The mechanism of action typically involves the inhibition of viral replication through interference with viral proteins or host cell pathways .
Anticancer Properties
Compounds containing the benzofuran and isoxazole moieties have demonstrated potential anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that certain derivatives of isoxazole can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve antioxidant activities and modulation of neuroinflammatory responses .
Case Study: Isoxazole Derivatives
A study conducted on various isoxazole derivatives highlighted their diverse biological activities, including anti-inflammatory and analgesic effects. These derivatives were tested for their ability to inhibit specific enzymes involved in inflammatory processes, showcasing their potential as therapeutic agents for conditions like rheumatoid arthritis .
| Compound | Activity | Mechanism |
|---|---|---|
| Isoxazole A | Antiviral | Inhibition of viral replication |
| Isoxazole B | Anticancer | Induction of apoptosis |
| Isoxazole C | Neuroprotective | Antioxidant activity |
Synthesis and Development
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate involves multi-step organic reactions that require careful optimization to enhance yield and purity. Various synthetic routes have been explored, focusing on the functionalization of the benzofuran and isoxazole rings to improve biological activity .
Mechanism of Action
The mechanism by which [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives sharing (methoxyimino)acetate or benzofuran-oxazole frameworks, as identified in the literature. Key structural variations and their implications are highlighted.
Structural Analogues from (Methoxyimino)acetate Derivatives ()
Compounds in this category (e.g., 490-M16 to 490-M56) feature a (methoxyimino)acetate backbone with diverse substituents. Notable examples include:
- 490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid Differs from the target compound by replacing the benzofuran-oxazole core with a phenyl group and substituting the ester with a hydroxyimino-acetic acid group. This increases polarity but reduces metabolic stability due to the absence of an ester .
- 490-M24: Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate Shares the methyl ester group with the target compound but introduces a hydroxymethylphenoxy substituent. The additional hydroxyl group may enhance solubility but could also increase susceptibility to oxidative metabolism .
Key Structural Differences :
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran-oxazole | 2-(2-Methylphenoxy)acetate (ester) | Ester, ether, oxazole |
| 490-M18 | Phenyl | Hydroxyimino-acetic acid | Carboxylic acid, imine |
| 490-M24 | Phenyl | Hydroxymethylphenoxy, methoxyimino | Ester, hydroxyl, imine |
Benzofuran-Oxazole Derivatives ()
The compound N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6) shares the benzofuran-oxazole core but differs in its side chain:
- Side Chain: Acetamide linked to an acetylphenyl group vs. the target’s methyl 2-(2-methylphenoxy)acetate.
- Implications : The amide group in the analog likely improves metabolic stability compared to the ester, which is prone to hydrolysis. The acetylphenyl moiety may enhance binding affinity to hydrophobic targets but reduce solubility .
Physicochemical Comparison :
| Property | Target Compound | N-(3-Acetylphenyl)-2-[5-(Benzofuran-oxazole)yl]acetamide |
|---|---|---|
| Molecular Weight | ~367 g/mol (estimated) | 360.36 g/mol |
| Key Functional Groups | Ester, ether, oxazole | Amide, acetyl, oxazole |
| Predicted logP | ~3.5 (high lipophilicity) | ~3.0 (moderate lipophilicity) |
Biological Activity
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Synthesis
This compound features a benzofuran ring , an oxazole ring , and a phenoxyacetate group , which contribute to its diverse chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran core, construction of the oxazole ring, and subsequent esterification to introduce the phenoxyacetate group. Specific reaction conditions such as temperature, catalysts, and solvents play crucial roles in optimizing yield and purity during synthesis.
Antimicrobial Properties
Research indicates that benzofuran derivatives possess significant antimicrobial activities. The compound has been screened against various bacterial strains, revealing promising results:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15.5 - 62 | Highly Active |
| Escherichia coli | 31 - 125 | Moderately Active |
| Pseudomonas aeruginosa | 62 - 250 | Moderately Active |
| Aspergillus niger | 31 - 125 | Highly Active |
In studies, it has been observed that compounds with similar structures exhibit potent antibacterial effects, often surpassing standard antibiotics in efficacy against certain strains .
Anti-inflammatory Effects
Benzofuran derivatives have also shown substantial anti-inflammatory activities. For instance, compounds related to benzofuran have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1. A specific study highlighted that certain benzofuran derivatives could reduce NF-kB activity significantly, which is crucial for managing chronic inflammatory disorders .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Benzofuran-based structures are known to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The biological activity of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It could modulate the activity of receptors related to inflammation and pain perception.
- Cytokine Regulation : By affecting cytokine production, it plays a role in the immune response.
Study on Antimicrobial Efficacy
A recent study evaluated several benzofuran derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate exhibited MIC values ranging from highly active (15.5 µg/mL) to moderately active (250 µg/mL), demonstrating their potential as effective antimicrobial agents .
Anti-inflammatory Research
Another significant study focused on the anti-inflammatory effects of benzofuran derivatives in a model of chronic inflammation. The results showed that these compounds significantly reduced levels of inflammatory markers (e.g., TNF-alpha) and improved clinical outcomes in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
